Regioisomeric Distinction: 3-Bromo-4-Amino vs. 3-Amino-4-Bromo Pyrazole Substitution Pattern
3-Bromo-1H-pyrazol-4-amine (CAS 1374394-78-1) is a distinct regioisomer from 3-amino-4-bromopyrazole (CAS 16461-94-2). Both share identical molecular formula (C₃H₄BrN₃) and molecular weight (161.99), yet the positional inversion of bromine and amino substituents creates non-interchangeable reactivity profiles . In the target compound, the bromine at position 3 is adjacent to the pyrazole NH, placing it in a distinct electronic environment relative to the 4-bromo isomer. This positional specificity dictates regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions .
| Evidence Dimension | Substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 3-Br, 4-NH₂ (bromine at C3 adjacent to ring N2; amino at C4) |
| Comparator Or Baseline | 3-Amino-4-bromopyrazole (CAS 16461-94-2): 3-NH₂, 4-Br (bromine at C4; amino at C3 adjacent to ring N2) |
| Quantified Difference | Regioisomers (positional inversion); identical MW = 161.99; distinct SMILES: BrC1=NNC=C1N (target) vs. BrC=1C(N)=NNC=1 (comparator) |
| Conditions | Structural isomer comparison; electronic environment differentiation inferred from pyrazole ring numbering conventions |
Why This Matters
Procurement of the incorrect regioisomer yields a building block with inverted reactivity that will fail in synthetic sequences optimized for 3-bromo substitution, necessitating re-optimization of cross-coupling conditions.
